molecular formula C9H9N3O B12946162 1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one

1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one

Katalognummer: B12946162
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: QWUSTYLEGPXKES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6,8-Triazatricyclo[73003,7]dodeca-3(7),4,8-trien-2-one is a heterocyclic compound with a unique tricyclic structure

Vorbereitungsmethoden

The synthesis of 1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1,6,8-Triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at specific positions on the tricyclic ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,6,8-Triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1,6,8-Triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one can be compared with other tricyclic heterocycles, such as:

    1,8,12-Triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one: Similar in structure but with different substitution patterns.

    2,12-Diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,03,7]dodeca-4,6,9-trienes: Another tricyclic compound with different functional groups.

The uniqueness of 1,6,8-triazatricyclo[730

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one

InChI

InChI=1S/C9H9N3O/c13-9-6-3-4-10-8(6)11-7-2-1-5-12(7)9/h3-4,10H,1-2,5H2

InChI-Schlüssel

QWUSTYLEGPXKES-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=NC3=C(C=CN3)C(=O)N2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.